molecular formula C13H15F2NO2S B2947969 3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448074-72-3

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2947969
CAS No.: 1448074-72-3
M. Wt: 287.32
InChI Key: QVGPNIRKONHCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a synthetic organic compound characterized by the presence of difluoro and methoxythiolan groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-difluorobenzoyl chloride with 3-methoxythiolan-3-ylmethanamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is unique due to the presence of the methoxythiolan group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

3,4-difluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGPNIRKONHCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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